

Application Note: 3-(Methanesulfinyl)phenol – A Strategic Scaffold for ADME Optimization

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Compound of Interest

Compound Name: 3-(Methanesulfinyl)phenol

CAS No.: 15105-62-1

Cat. No.: B3379048

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Executive Summary

In modern drug discovery, the modulation of physicochemical properties—specifically solubility and metabolic stability—is often as critical as potency. **3-(Methanesulfinyl)phenol** (CAS: 14763-71-4), also known as 3-hydroxyphenyl methyl sulfoxide, serves as a high-value intermediate for introducing the methylsulfinyl moiety into bioactive scaffolds.

Unlike the achiral sulfone (

) or the lipophilic sulfide (

), the sulfoxide (

) group offers a unique balance:

- **Chirality:** The sulfur atom is a stereogenic center, offering vectors for enantioselective binding.
- **H-Bonding:** It acts as a strong hydrogen bond acceptor, improving water solubility compared to sulfides.

- **Metabolic Handle:** It represents an intermediate oxidation state, allowing for "soft drug" design where the molecule can be further oxidized to a sulfone or reduced to a sulfide in vivo.

This guide details the synthesis, functionalization, and strategic application of **3-(methanesulfinyl)phenol** in constructing kinase inhibitors and other small-molecule therapeutics.

Chemical Profile & Structural Utility^{[1][2][3]}

Property	Data	Relevance in Drug Design
Formula		Fragment MW = 156.20 Da
LogP (Calc)	-0.8 - 1.2	Lower lipophilicity than thioethers; improves solubility.
pKa (Phenol)	~9.5	Suitable for O-alkylation and reactions.
H-Bond Acceptors	2 (O-H, S=O)	S=O is a strong acceptor, critical for solvent interaction.
Chirality	Yes (Sulfur)	Exists as enantiomers; often used as racemate in early discovery.

Medicinal Chemistry Logic: The Sulfoxide "Switch"

Replacing a sulfone (

) with a sulfoxide (

) often retains biological activity while increasing aqueous solubility and altering the metabolic profile. The **3-(methanesulfinyl)phenol** moiety is frequently employed to attach this group to heteroaromatic cores (e.g., pyrimidines, quinazolines) via the phenolic oxygen.

Synthesis Protocol: Selective Oxidation

Objective: Synthesize **3-(methanesulfinyl)phenol** from 3-(methylthio)phenol without over-oxidation to the sulfone.

Challenge: The primary challenge is chemoselectivity. Standard oxidants (e.g., mCPBA) often yield a mixture of sulfoxide and sulfone. This protocol uses controlled oxidation with Sodium Periodate (

), offering superior selectivity.

Materials

- Substrate: 3-(Methylthio)phenol (CAS: 108-58-7)
- Oxidant: Sodium Periodate (
-)
- Solvent: Methanol/Water (1:1 v/v)[1]
- Quench: Sodium Bisulfite (
-)

Step-by-Step Procedure

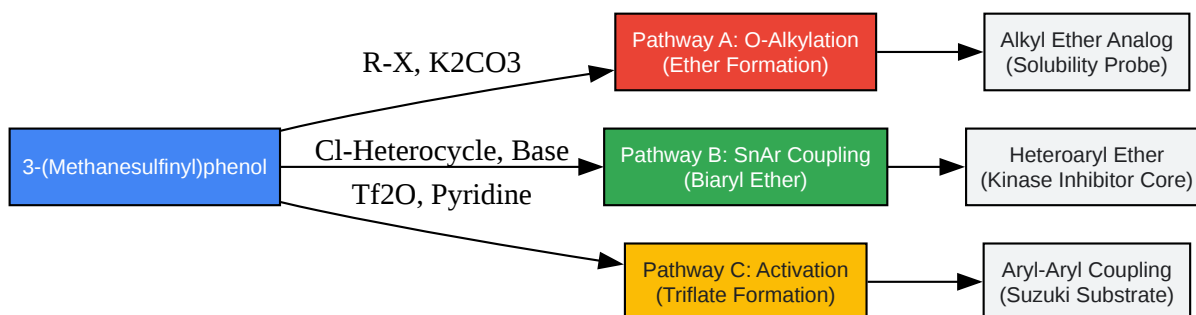
- Preparation: Dissolve 3-(methylthio)phenol (10.0 g, 71.3 mmol) in 150 mL of Methanol:Water (1:1) in a 500 mL round-bottom flask. Cool the solution to 0°C using an ice bath.
- Addition: Add Sodium Periodate (16.8 g, 78.5 mmol, 1.1 eq) portion-wise over 20 minutes.
 - Note: Exothermic reaction. Monitor internal temperature to keep below 5°C.
- Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (20-25°C) for 12 hours.
 - Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3] The starting sulfide moves fast; the sulfoxide is more polar (lower
 -)

- Quenching: Filter off the precipitated sodium iodate () byproduct. Treat the filtrate with saturated aqueous (50 mL) to destroy excess oxidant.
- Extraction: Extract the aqueous layer with Ethyl Acetate ().
 - Tip: The product is moderately water-soluble. Salting out the aqueous phase with NaCl improves recovery.
- Purification: Dry organic layers over , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).
- Yield: Expect 85-92% yield as a viscous, pale yellow oil or low-melting solid.

Functionalization Workflow

Once synthesized, the phenol is typically coupled to a drug core. Below is a decision tree for functionalization, visualized using Graphviz.

Workflow Diagram



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Figure 1: Functionalization pathways for **3-(methanesulfinyl)phenol**. Pathway B is most common in kinase inhibitor synthesis.

Protocol B: Coupling to a Heterocycle

Application: Attaching the phenol to a 4-chloropyrimidine or quinazoline core (common in EGFR/BRAF inhibitors).

- Reagents: **3-(Methanesulfinyl)phenol** (1.0 eq), 4-Chloro-substituted heterocycle (1.0 eq), (2.5 eq).
- Solvent: DMF or NMP (Anhydrous).
- Conditions: Heat at 80-100°C for 4-8 hours.
- Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.
- Purification: Recrystallization from EtOH or Column Chromatography.
 - Note: The sulfoxide is stable under basic conditions but avoid strong Lewis acids which might reduce it.

Analytical Characterization & Quality Control

Validating the integrity of the sulfoxide group is crucial.

Method	Expected Signal / Observation	Interpretation
¹ H NMR	~2.7 ppm (s, 3H)	The methyl group on the sulfoxide appears distinct from sulfide (~2.4 ppm) and sulfone (~3.0 ppm).
¹³ C NMR	~43 ppm (Methyl)	Characteristic shift for methylsulfinyl carbon.
IR Spectroscopy	~1030-1070 cm	Strong S=O stretching vibration.
Chiral HPLC	Two peaks (1:1 ratio)	Essential if developing an enantiopure drug. Separation often requires polysaccharide-based columns (e.g., Chiralpak AD-H).

Safety & Handling

- **Oxidation Sensitivity:** While stable at room temperature, the sulfoxide can be slowly oxidized to the sulfone by atmospheric oxygen over months. Store under Nitrogen or Argon at 4°C.
- **Hygroscopicity:** The polar S=O bond makes the compound hygroscopic. Keep containers tightly sealed to maintain stoichiometry.
- **Toxicity:** Treat as a standard phenol (corrosive/irritant). Use proper PPE (gloves, goggles).

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